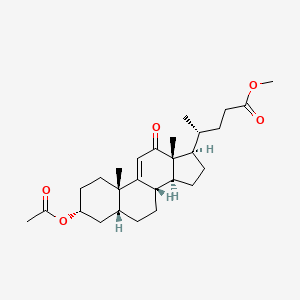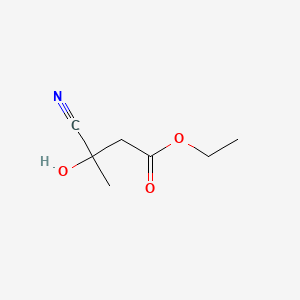
Talmetoprim
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Talmetoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class. It is structurally related to trimethoprim and is primarily used for its antimicrobial properties. This compound inhibits bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid, which is necessary for bacterial DNA replication and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of talmetoprim involves several steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrimidine Ring: This is typically achieved through a condensation reaction between a suitable aldehyde and guanidine derivative.
Introduction of Substituents: The pyrimidine ring is then functionalized with various substituents to achieve the desired chemical structure. This often involves nucleophilic substitution reactions.
Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Key considerations include the choice of solvents, temperature control, and efficient purification methods to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: Talmetoprim undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Talmetoprim has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dihydrofolate reductase inhibitors.
Biology: Investigated for its effects on bacterial growth and resistance mechanisms.
Medicine: Explored as a potential treatment for bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and in quality control processes for pharmaceutical production
Mechanism of Action
Talmetoprim exerts its antibacterial effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides required for DNA replication. By blocking this pathway, this compound effectively halts bacterial cell division and growth. The molecular target is the active site of dihydrofolate reductase, where this compound binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Trimethoprim: A closely related compound with a similar mechanism of action but different pharmacokinetic properties.
Methotrexate: Another dihydrofolate reductase inhibitor used primarily in cancer therapy.
Pyrimethamine: Used in the treatment of parasitic infections, also inhibits dihydrofolate reductase
Uniqueness of Talmetoprim: this compound is unique in its specific structural modifications that enhance its binding affinity to bacterial dihydrofolate reductase compared to other similar compounds. This results in a more potent antibacterial effect and a broader spectrum of activity against resistant bacterial strains .
Properties
CAS No. |
66093-35-4 |
|---|---|
Molecular Formula |
C22H20N4O5 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H20N4O5/c1-29-16-9-12(10-17(30-2)18(16)31-3)8-13-11-24-22(25-19(13)23)26-20(27)14-6-4-5-7-15(14)21(26)28/h4-7,9-11H,8H2,1-3H3,(H2,23,24,25) |
InChI Key |
MGBWNIUCAVQUCE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
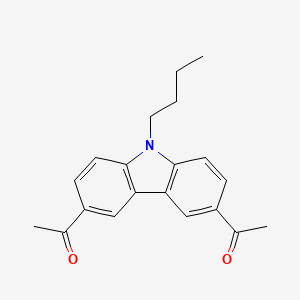
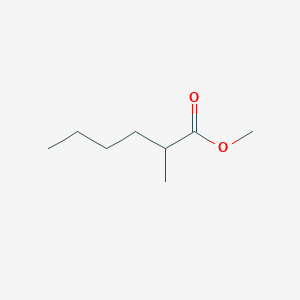
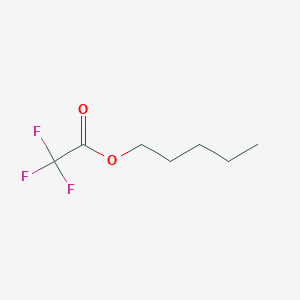
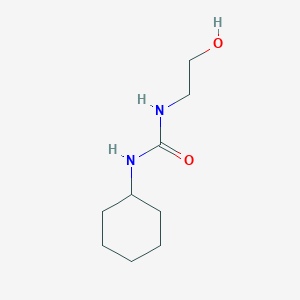
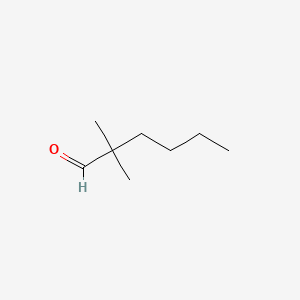
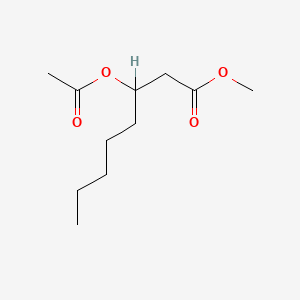
![2H-Pyrano[3,2-b]pyridine](/img/structure/B1618901.png)
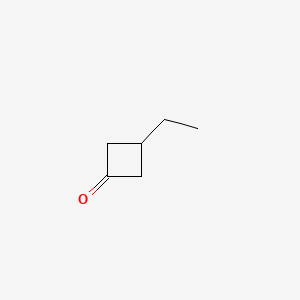
![4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B1618904.png)

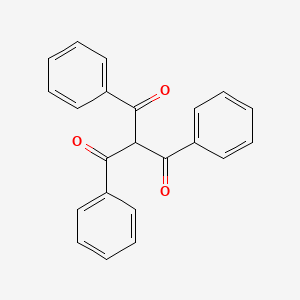
![2-[(4-Aminobenzoyl)amino]-5-[[4-[(4-aminobenzoyl)amino]-3-sulfophenyl]carbamoylamino]benzenesulfonic acid](/img/structure/B1618910.png)
